molecular formula C13H21NO3 B12414637 Des(isopropoxyethyl) Bisoprolol-d7

Des(isopropoxyethyl) Bisoprolol-d7

Cat. No.: B12414637
M. Wt: 246.35 g/mol
InChI Key: XWWMQUXRXOEXDS-SVMCCORHSA-N
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Description

Des(isopropoxyethyl) Bisoprolol-d7 is a deuterated analog of Bisoprolol, a beta-blocker used primarily for treating high blood pressure and heart-related conditions. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des(isopropoxyethyl) Bisoprolol-d7 involves the deuteration of BisoprololThe reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Des(isopropoxyethyl) Bisoprolol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated analogs of Bisoprolol with different functional groups, which are useful for various research applications .

Scientific Research Applications

Des(isopropoxyethyl) Bisoprolol-d7 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Des(isopropoxyethyl) Bisoprolol-d7 is similar to that of Bisoprolol. It selectively blocks beta-1 adrenergic receptors, reducing the effects of catecholamines like adrenaline on the heart. This leads to a decrease in heart rate and blood pressure, making it effective in treating cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des(isopropoxyethyl) Bisoprolol-d7 is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetics and metabolic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile, making it a valuable tool for scientific investigations .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

246.35 g/mol

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(hydroxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C13H21NO3/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13/h3-6,10,12,14-16H,7-9H2,1-2H3/i1D3,2D3,10D

InChI Key

XWWMQUXRXOEXDS-SVMCCORHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CO)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CO)O

Origin of Product

United States

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